5-(3-Chloro-5-fluorophenyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chloro-5-fluorophenyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVOYEYFTUNFRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718572 |

Source

|

| Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314987-64-8 |

Source

|

| Record name | 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine

This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 5-(3-chloro-5-fluorophenyl)pyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. The synthesis is centered around the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This document will delve into the strategic considerations for each synthetic step, the underlying reaction mechanisms, and detailed experimental protocols.

Strategic Overview of the Synthesis

The synthesis of the target molecule, this compound, is most efficiently achieved through a convergent approach. This strategy involves the separate synthesis of two key building blocks, which are then coupled in the final step. The chosen pathway is a three-stage process:

-

Synthesis of 2-Amino-5-bromopyridine: This involves the regioselective bromination of 2-aminopyridine.

-

Synthesis of 3-Chloro-5-fluorophenylboronic Acid: This crucial reagent is prepared from a corresponding aryl halide.

-

Suzuki-Miyaura Cross-Coupling: The final and key step where the two fragments are joined to yield the target molecule.

This convergent strategy offers significant advantages in terms of overall yield and ease of purification of intermediates.

Caption: Convergent synthesis strategy for this compound.

Part 1: Synthesis of 2-Amino-5-bromopyridine

The regioselective introduction of a bromine atom at the C-5 position of 2-aminopyridine is a critical first step. The amino group is an activating group, directing electrophilic substitution to the ortho (C-3) and para (C-5) positions. To achieve high selectivity for the desired C-5 isomer, careful selection of the brominating agent and reaction conditions is paramount.

Mechanistic Insight: Electrophilic Aromatic Substitution

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent generates an electrophilic bromine species which is attacked by the electron-rich pyridine ring. The amino group's strong activating effect makes the reaction facile, but also presents the challenge of controlling regioselectivity and preventing over-bromination.

Experimental Protocol: Bromination of 2-Aminopyridine

A common and effective method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetonitrile.[3] This method offers advantages over using liquid bromine, which is more hazardous and can lead to the formation of polybrominated byproducts.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Aminopyridine | 94.11 | 26.29 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 27.9 | 1.05 |

| Acetonitrile | - | - | - |

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine (2.5 g, 26.29 mmol) in acetonitrile (25 mL).

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (4.6 g, 27.9 mmol) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight in the dark.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Wash the residue with water (100 mL), filter the solid, and dry under vacuum to yield 2-amino-5-bromopyridine.

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by TLC, and the final product can be characterized by NMR and mass spectrometry to confirm its identity and purity. A typical yield for this reaction is in the range of 95-98%.[3]

Part 2: Synthesis of 3-Chloro-5-fluorophenylboronic Acid

The second key intermediate is 3-chloro-5-fluorophenylboronic acid. This is typically prepared from the corresponding aryl halide, 1,3-dichloro-5-fluorobenzene, via a lithium-halogen exchange followed by borylation with a trialkyl borate.

Mechanistic Insight: Borylation via Organolithium Intermediate

The reaction proceeds through the formation of an organolithium reagent. A strong base, typically n-butyllithium, selectively deprotonates the most acidic proton on the aromatic ring, or more commonly, undergoes a lithium-halogen exchange. This organolithium intermediate is a powerful nucleophile that readily attacks the electrophilic boron atom of the trialkyl borate. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Experimental Protocol: Synthesis of 3-Chloro-5-fluorophenylboronic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 1,3-Dichloro-5-fluorobenzene | 166.99 | - | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | - | 1.1 |

| Triisopropyl borate | 188.08 | - | 1.2 |

| Tetrahydrofuran (THF), anhydrous | - | - | - |

| Hydrochloric acid (1 M) | - | - | - |

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C.

-

Add 1,3-dichloro-5-fluorobenzene to the cooled THF.

-

Slowly add n-butyllithium (2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Part 3: Suzuki-Miyaura Cross-Coupling

The final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-5-bromopyridine and 3-chloro-5-fluorophenylboronic acid. This reaction is highly efficient for the formation of biaryl linkages.[1][2]

Mechanistic Insight: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyridine to form a Pd(II) intermediate.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Amino-5-bromopyridine | 173.02 | 1.0 | 1.0 |

| 3-Chloro-5-fluorophenylboronic acid | 174.37 | 1.2 | 1.2 |

| Pd(dppf)Cl₂ | 816.64 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane/Water (4:1) | - | - | - |

Procedure:

-

In a Schlenk flask, combine 2-amino-5-bromopyridine (1.0 equiv), 3-chloro-5-fluorophenylboronic acid (1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%), and potassium carbonate (2.0 equiv).[1]

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.[1]

-

Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, known for its high activity and stability. The dppf ligand helps to stabilize the palladium center and facilitate the catalytic cycle.

-

Base: Potassium carbonate is a commonly used base in Suzuki reactions. It is required to activate the boronic acid for the transmetalation step.

-

Solvent: A mixture of an organic solvent like 1,4-dioxane and water is often used. The water helps to dissolve the inorganic base, while the dioxane solubilizes the organic reactants.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.02 | White to off-white solid |

| 3-Chloro-5-fluorophenylboronic acid | C₆H₅BClFO₂ | 174.37 | White to off-white powder |

| This compound | C₁₁H₈ClFN₂ | 238.65 | Solid |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By leveraging a convergent strategy centered on the Suzuki-Miyaura cross-coupling reaction, this approach allows for the synthesis of the target molecule in good overall yield. The provided experimental protocols are based on established and trusted methodologies, ensuring a high degree of reproducibility for researchers in the fields of drug discovery and development.

References

- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine - Benchchem.

- 2-Amino-5-bromopyrimidine synthesis - ChemicalBook.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.

- 3-Chloro-5-fluorophenylboronic Acid - Echemi.

- 3-Chloro-5-fluorophenylboronic Acid 328956-61-2 | TCI AMERICA.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Characterization of 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine

An In-Depth Technical Guide Topic: Characterization of 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound belongs to the substituted aminopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules. Aminopyridine derivatives have shown potential as phosphodiesterase-4 (PDE4) inhibitors, antibacterial agents, and therapeutics for neglected tropical diseases.[1][2][3] Given its structural features, a rigorous and systematic characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications in research and development. This guide provides a comprehensive framework for the characterization of this molecule, detailing the necessary analytical methodologies and the scientific rationale underpinning each technique.

Physicochemical and Structural Properties

A foundational step in the characterization of any chemical entity is the confirmation of its basic physical and structural properties. These data serve as the primary reference points for all subsequent analyses.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 1314987-64-8 | [4][5] |

| Molecular Formula | C₁₁H₈ClFN₂ | [4] |

| Molecular Weight | 222.65 g/mol | [4][5] |

| SMILES | NC1=NC=C(C2=CC(F)=CC(Cl)=C2)C=C1 | [4] |

| Predicted LogP | 3.0-3.5 | Calculated |

| Appearance | Off-white to pale yellow solid | Typical for class |

Synthesis and Purification Context

While numerous synthetic routes to substituted 2-aminopyridines exist, a common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[6] Understanding the synthesis provides critical insight into potential impurities that must be monitored during characterization.

A plausible synthesis could involve the coupling of a boronic acid derivative (e.g., 3-chloro-5-fluorophenylboronic acid) with a halogenated 2-aminopyridine (e.g., 5-bromo-pyridin-2-amine).

Potential Process-Related Impurities:

-

Unreacted starting materials.

-

Homocoupling byproducts of the boronic acid.

-

Residual palladium catalyst.

-

Solvents used in the reaction and purification steps.

Purification is typically achieved through column chromatography on silica gel, followed by recrystallization to yield the final, high-purity compound. The choice of solvent for recrystallization is critical and must be assessed to prevent the formation of solvates.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The workflow below outlines a logical progression from initial synthesis to a fully validated compound.

Caption: Overall workflow for compound characterization.

Structural Elucidation

The primary goal of this stage is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula.

NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Rationale: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H NMR confirm the proton environment. ¹³C NMR identifies all unique carbon atoms. Crucially, ¹⁹F NMR provides direct evidence for the fluorine atom and its coupling to neighboring protons, confirming its position on the phenyl ring.

Step-by-Step Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is important; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like those on the amine group.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Calibrate the spectra using the residual solvent peak. Analyze the chemical shifts, coupling constants (J-values), and integrations to assign all signals to the corresponding atoms in the molecular structure.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aminopyridine ring protons and the disubstituted phenyl ring protons. The amine (NH₂) protons may appear as a broad singlet. |

| ¹³C NMR | Eleven distinct signals corresponding to the eleven carbon atoms in the molecule. Chemical shifts will be influenced by the attached heteroatoms (N, Cl, F). |

| ¹⁹F NMR | A single resonance, likely a triplet or doublet of doublets, due to coupling with adjacent aromatic protons. |

| Mass Spec (ESI+) | A prominent ion peak at m/z 223.0 [M+H]⁺, with a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2 peaks). |

MS provides information about the mass-to-charge ratio (m/z) of a molecule, thereby confirming its molecular weight.

Rationale: High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy by measuring the exact mass to within a few parts per million (ppm). This definitively distinguishes the target compound from other molecules with the same nominal mass.

Step-by-Step Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Analysis: Infuse the sample directly or via a liquid chromatography (LC) system. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Interpretation: Compare the measured exact mass of the [M+H]⁺ ion with the theoretical calculated mass for C₁₁H₉ClFN₂⁺. The mass error should be less than 5 ppm. Analyze the isotopic distribution pattern to confirm the presence of one chlorine atom.

Purity Assessment

Ensuring the purity of a compound is critical for obtaining reliable and reproducible data in biological assays.[7][8] The industry gold standard for purity determination of non-volatile small molecules is High-Performance Liquid Chromatography (HPLC).[9][10]

Rationale: HPLC separates the target compound from any impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase.[11] A UV detector is typically used to quantify the analyte and any impurities by measuring their absorbance at a specific wavelength.

Step-by-Step Protocol: Reverse-Phase HPLC Method

-

System Preparation: Use a standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Prepare a mobile phase consisting of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid). The acid is added to improve peak shape by protonating the basic nitrogen atoms of the pyridine and amine groups.

-

Method Development:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

-

Gradient Elution: Run a gradient from low to high percentage of Solvent B (e.g., 10% to 95% B over 15 minutes) to separate the main peak from all potential impurities.

-

Flow Rate: A standard flow rate of 1.0 mL/min is typically used.

-

-

Quantification: Inject a known concentration of the sample. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately non-polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure good peak shape. |

| Mobile Phase B | 0.1% Acetonitrile | Common organic modifier for reverse-phase. |

| Detection | UV at λ-max (~254-280 nm) | Provides high sensitivity for the aromatic system. |

| Injection Vol. | 5-10 µL | Standard volume for analytical runs. |

For the analysis of volatile impurities, such as residual solvents from the synthesis, Gas Chromatography (GC) is the preferred method.[7][9]

Biological Context and Potential Applications

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, combined with the diverse substitution patterns it allows, makes it a versatile building block for targeting various biological systems.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The aminopyridine scaffold can mimic the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge region.

-

Enzyme Inhibition: As seen with related compounds, substituted aminopyridines can act as potent inhibitors of enzymes like phosphodiesterases.[1]

-

Antimicrobial Activity: The pyridine ring is present in numerous natural and synthetic antimicrobial agents.[12]

Caption: Hypothetical ATP-competitive kinase inhibition.

The specific substitution pattern of this compound, with its halogenated phenyl ring, offers opportunities for tuning properties such as metabolic stability, potency, and selectivity, making it a valuable candidate for screening in various drug discovery programs.

References

-

AA Blocks. 1314987-64-8 | MFCD19684205 | this compound. [Link]

-

Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

-

Pathogenia. Purity Assay (Pharmaceutical Testing). [Link]

-

IJRAR.org. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

-

American Journal of Heterocyclic Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

-

Labstat. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]

-

Testcountry. (2025). 8+ Drug Purity Tests: Quick & Easy. [Link]

-

PubMed. (2004). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. [Link]

-

PubMed Central (PMC). (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

-

MDPI. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

-

MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

Sources

- 1. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aablocks.com [aablocks.com]

- 5. This compound CAS#: 1314987-64-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 8. ijrar.org [ijrar.org]

- 9. pathogenia.com [pathogenia.com]

- 10. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 11. 8+ Drug Purity Tests: Quick & Easy [jitsi.cmu.edu.jm]

- 12. mdpi.com [mdpi.com]

"5-(3-Chloro-5-fluorophenyl)pyridin-2-amine chemical properties"

An In-depth Technical Guide to 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine

Introduction

This compound is a substituted biaryl amine that holds significant interest as a molecular building block in the fields of medicinal chemistry and materials science. Its structure, featuring a halogenated phenyl ring linked to an aminopyridine core, presents a versatile scaffold for the development of complex organic molecules. The presence of chlorine, fluorine, and a reactive amino group provides multiple points for synthetic modification, making it a valuable intermediate for creating libraries of compounds for drug discovery and for synthesizing functional materials. This guide provides a comprehensive overview of its chemical properties, established synthetic protocols, reactivity, and potential applications, tailored for researchers and drug development professionals.

Compound Identification and Core Properties

Accurate identification is the foundation of all chemical research. The fundamental identifiers and structural representation of this compound are outlined below.

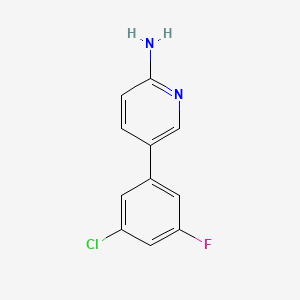

Chemical Structure

Caption: Chemical structure of this compound.

Chemical Identifiers

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1314987-64-8 | [1][2] |

| Molecular Formula | C₁₁H₈ClFN₂ | [1][2] |

| Molecular Weight | 222.65 g/mol | [1][2] |

| SMILES | NC1=NC=C(C2=CC(F)=CC(Cl)=C2)C=C1 | [1] |

| MDL Number | MFCD19684205 | [1] |

Synthesis and Reactivity

The construction of the C-C bond between the pyridine and phenyl rings is the key challenge in synthesizing this molecule. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation due to their high efficiency and functional group tolerance.[3]

Primary Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[3] It typically involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex. For the synthesis of this compound, this involves coupling a pyridine-containing precursor with a phenylboronic acid derivative.

Caption: General workflow for Suzuki-Miyaura coupling synthesis.

This protocol is a representative procedure adapted from standard methodologies for coupling aryl halides with arylboronic acids.[3]

-

Vessel Preparation : In a Schlenk flask or similar reaction vessel, combine 5-bromo-2-aminopyridine (1.0 equiv), (3-chloro-5-fluorophenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equiv).[3]

-

Expert Insight: The choice of a brominated pyridine is common as it is more reactive than its chlorinated counterpart, often leading to higher yields and faster reaction times.[3] The dppf ligand is effective at stabilizing the palladium catalyst and promoting the desired bond formation.

-

-

Inert Atmosphere : Evacuate the vessel and backfill it with an inert gas (e.g., Argon or Nitrogen). This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.

-

Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or 1,4-dioxane and water, via syringe.[3]

-

Expert Insight: The aqueous component is essential for dissolving the inorganic base and facilitating the transmetallation step of the catalytic cycle.

-

-

Reaction : Heat the reaction mixture to 80-110 °C with vigorous stirring.[3] The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps.

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (5-bromo-2-aminopyridine) is consumed.

-

Workup : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water. Separate the organic layer.

-

Extraction : Extract the aqueous layer with additional ethyl acetate (e.g., 2 x 20 mL) to recover any dissolved product.[3]

-

Purification : Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.[3]

Reactivity Profile

The molecule possesses several reactive sites, offering opportunities for further functionalization.

-

Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom imparts basicity and allows for reactions such as protonation, alkylation, and N-oxide formation.

-

Amino Group (-NH₂) : This is a versatile functional group. It is nucleophilic and can undergo acylation, sulfonylation, and alkylation. It also strongly activates the pyridine ring towards electrophilic aromatic substitution.

-

Aromatic Rings : Both the pyridine and phenyl rings can undergo further substitution reactions, though the existing substituents will direct the position of new groups. The halogen atoms on the phenyl ring could potentially be targeted for subsequent cross-coupling reactions under different catalytic conditions.

Potential Applications in Research and Development

While specific biological activity for this exact compound is not widely documented in the initial search, its structural motifs are prevalent in bioactive molecules.

-

Pharmaceutical Development : The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with diverse therapeutic activities.[4] The trifluoromethyl group, a related functionality, is known to enhance metabolic stability and cell permeability in drug candidates.[5][6] This compound serves as a key intermediate for synthesizing more complex molecules for screening in drug discovery programs.[6]

-

Agrochemical Synthesis : Trifluoromethylpyridine derivatives are crucial components in a variety of modern agrochemicals, including herbicides and insecticides.[5][6] The unique electronic properties conferred by the halogen and trifluoromethyl groups can be tuned to achieve desired biological activity and environmental profiles.[5]

-

Materials Science : Biaryl structures are fundamental to the design of organic light-emitting diodes (OLEDs), polymers, and other functional materials. The specific substitutions on this molecule could be exploited to fine-tune electronic and photophysical properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available from the search results, general precautions for handling similar halogenated aromatic amines should be strictly followed.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

-

Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep away from strong oxidizing agents.[10]

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[7][10]

First Aid Measures (General Guidance):

-

If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[7]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]

-

If Swallowed : Rinse mouth with water. Call a poison control center or doctor for treatment advice.[7]

References

-

AA Blocks. This compound | 1314987-64-8. Available from: [Link]

-

PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available from: [Link]

-

American Chemical Society Publications. A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

-

ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

National Institutes of Health. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Available from: [Link]

-

Chemsrc. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. Available from: [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridineethanamine. Available from: [Link]

-

WorldOfChemicals. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis. Available from: [Link]

-

National Institutes of Health. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

-

Science. Aminative Suzuki–Miyaura coupling. Available from: [Link]

-

PubMed. Aminative Suzuki-Miyaura coupling. Available from: [Link]

-

SpringerLink. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Available from: [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]

- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. This compound CAS#: 1314987-64-8 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine: A Predictive Technical Guide

Disclaimer: The spectroscopic data presented in this document is theoretical and has been predicted based on the chemical structure of 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine (CAS 1314987-64-8). Publicly available experimental data for this specific compound is limited. This guide is intended for estimation and reference purposes only and should be supplemented with experimental analysis for confirmation.

Introduction

This compound is a biaryl amine molecule of interest in pharmaceutical and materials science research due to its unique electronic and structural properties. As a Senior Application Scientist, this guide provides a comprehensive, in-depth prediction of the spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. The predictions are grounded in established spectroscopic principles and data from analogous chemical structures, offering a valuable resource for researchers in the synthesis, identification, and characterization of this molecule.

Molecular Structure and Atom Numbering

For unambiguous assignment of spectroscopic signals, the atoms in this compound are numbered as illustrated below. This numbering scheme will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent such as DMSO-d₆ would exhibit distinct signals corresponding to the protons on the pyridine and phenyl rings, in addition to the amine protons.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~8.15 | d | 1H | H6 | The proton at the C6 position is adjacent to the electronegative pyridine nitrogen, resulting in significant deshielding. It is expected to appear as a doublet due to coupling with the H4 proton. |

| ~7.75 | dd | 1H | H4 | This proton at C4 will likely be a doublet of doublets, arising from coupling to both H6 and H3. |

| ~7.55 | m | 1H | H2' | The proton at C2' on the phenyl ring is anticipated to be a multiplet due to coupling with H4' and H6'. |

| ~7.45 | m | 1H | H6' | Similar to H2', the H6' proton is expected to be a multiplet. |

| ~7.25 | m | 1H | H4' | The H4' proton will also likely appear as a multiplet. |

| ~6.65 | d | 1H | H3 | The proton at C3 is shielded by the adjacent electron-donating amino group and is predicted to be a doublet from coupling with H4. |

| ~5.90 | br s | 2H | -NH₂ | The protons of the primary amine are expected to appear as a broad singlet. The chemical shift of these protons is sensitive to solvent, concentration, and temperature. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum should display eleven unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are estimated based on the electronic effects of the substituents (amino, chloro, and fluoro groups) and the inherent aromaticity of the rings.

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~162 (d) | C5' | The carbon atom directly bonded to the highly electronegative fluorine atom is expected to be significantly deshielded and will appear as a doublet due to one-bond C-F coupling. |

| ~159 | C2 | The carbon atom bearing the amino group is anticipated to have a high chemical shift. |

| ~147 | C6 | The carbon atom adjacent to the pyridine nitrogen is deshielded. |

| ~144 | C1' | This corresponds to the ipso-carbon of the phenyl ring that is attached to the pyridine ring. |

| ~137 | C4 | An aromatic CH carbon on the pyridine ring. |

| ~134 | C3' | The carbon atom bonded to the chlorine atom will be deshielded. |

| ~131 | C5 | The carbon atom of the pyridine ring attached to the phenyl ring. |

| ~124 | C4' | An aromatic CH carbon on the phenyl ring. |

| ~114 (d) | C6' | An aromatic CH carbon adjacent to the carbon bearing the fluorine atom, likely showing a two-bond C-F coupling. |

| ~111 (d) | C2' | Similar to C6', this aromatic CH carbon is adjacent to the C-F bond and is expected to exhibit C-F coupling. |

| ~107 | C3 | The carbon atom adjacent to the amino group is shielded. |

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of a chlorine atom.

Molecular Formula: C₁₁H₈ClFN₂ Monoisotopic Mass: 222.0363 g/mol

Table 3: Predicted Mass Spectrometry Data

| Predicted m/z | Ion | Comments |

| 222/224 | [M]⁺ | The molecular ion peaks. The presence of one chlorine atom will result in an M+2 peak (m/z 224) with an intensity of approximately 32.5% relative to the M+ peak (m/z 222). |

| 187 | [M - Cl]⁺ | This fragment corresponds to the loss of a chlorine atom from the molecular ion. |

| 195 | [M - HCN]⁺ | A common fragmentation pathway for pyridine-containing compounds is the loss of hydrogen cyanide. |

Predicted Fragmentation Pathway:

Caption: Key predicted fragmentation pathways for this compound.

Predicted Infrared (IR) Spectrum

The IR spectrum is predicted to display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Bands

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Associated Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3150-3000 | C-H stretch | Aromatic C-H |

| 1630-1570 | C=C and C=N stretch | Aromatic rings |

| 1510-1400 | C=C stretch | Aromatic rings |

| 1320-1220 | C-N stretch | Aryl amine |

| 1270-1180 | C-F stretch | Aryl fluoride |

| 850-750 | C-Cl stretch | Aryl chloride |

| 900-650 | C-H out-of-plane bend | Aromatic C-H |

Standard Experimental Protocols

For researchers planning to synthesize and characterize this compound, the following standard protocols are recommended for acquiring the spectroscopic data.

Experimental Workflow:

Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of the target compound.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to the ¹H NMR experiment.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺) or the molecular ion ([M]⁺).

-

Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis on the isolated molecular ion.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (NaCl or KBr), or analyze directly as a solid using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Conclusion

This technical guide provides a robust set of predicted spectroscopic data for this compound. These predictions, based on sound chemical principles, serve as a valuable initial reference for researchers. It is imperative that these theoretical data points are validated against experimentally acquired spectra to ensure accurate characterization of this compound.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

The Multifaceted Biological Activities of Substituted Aminopyridines: A Technical Guide for Drug Discovery Professionals

Abstract

Substituted aminopyridines represent a versatile and highly privileged scaffold in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the core pharmacological profiles of this compound class, with a focus on their applications in oncology, neurology, and infectious diseases. We will delve into the mechanistic underpinnings of their therapeutic effects, supported by structure-activity relationship (SAR) analyses and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights to guide the rational design and evaluation of novel aminopyridine-based therapeutics.

Introduction: The Enduring Significance of the Aminopyridine Scaffold

The aminopyridine core, a pyridine ring bearing an amino substituent, is a fundamental building block in a vast array of biologically active molecules.[1][2][3] Its inherent physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an ideal anchor for molecular interactions with various biological targets.[1][3] Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine, each offering distinct electronic and steric profiles for derivatization.[1][3] This structural versatility has enabled the development of a multitude of substituted aminopyridines with a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and antiviral properties.[2]

This guide will explore the key therapeutic areas where substituted aminopyridines have made a significant impact, elucidating their mechanisms of action and providing practical insights for their continued development.

Aminopyridines in Oncology: Targeting the Kinome and Beyond

The deregulation of protein kinases is a hallmark of cancer, making them a prime target for therapeutic intervention.[4] Substituted aminopyridines have emerged as a prolific source of potent and selective kinase inhibitors, owing to their ability to mimic the purine scaffold of ATP and engage in critical hydrogen bonding interactions within the kinase ATP-binding pocket.[4][5]

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which many aminopyridine-based anticancer agents exert their effects is through competitive inhibition of ATP binding to the active site of protein kinases. The amino group and the pyridine nitrogen often form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

Diagram 1: General Mechanism of Aminopyridine-based Kinase Inhibition

Caption: Competitive inhibition of ATP binding by a substituted aminopyridine.

Key Kinase Targets and Representative Inhibitors

A diverse range of kinases have been successfully targeted by substituted aminopyridines:

-

Tropomyosin Receptor Kinase (TRK): Fusions involving the NTRK genes are oncogenic drivers in various cancers. Novel aminopyrimidine derivatives have been developed as potent TRKA inhibitors, with compounds like C3 showing IC50 values in the low nanomolar range and significant antiproliferative activity in TRK-fusion positive cancer cell lines.[6]

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is common in cancer. A series of 2-amino-pyridine derivatives have been designed as CDK8 inhibitors, with compound 29 demonstrating an IC50 of 46 nM and inhibiting the WNT/β-catenin signaling pathway in colon cancer models.[7] Furthermore, dual CDK9/HDAC inhibitors based on aminopyridine and aminopyrimidine scaffolds have been discovered, with compound 8e showing potent inhibitory activities against both CDK9 and HDAC1.[8]

-

c-Jun N-terminal Kinases (JNKs): JNKs are implicated in inflammatory diseases and cancer. High-throughput screening identified aminopyridine-based JNK inhibitors with excellent kinase selectivity and cellular activity.[9][10]

-

Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is frequently overactivated in cancer. 2-aminopyridine derivatives, such as MR3278 , have been developed as potent PI3Kδ inhibitors with an IC50 of 30 nM, showing promise for hematological malignancies.[11]

-

Protein Kinase C (PKC)θ: PKCθ is a key enzyme in T-cell activation and a target for inflammatory diseases and potentially cancer. Aminopyridine and aminopyrimidine derivatives have been disclosed as potent PKCθ inhibitors with IC50 values in the low nanomolar range.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted aminopyridines is highly dependent on the nature and position of their substituents. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For instance, in the development of CDK8 inhibitors, the introduction of hydrophobic substituents on the benzene ring of 2-amino-pyridine derivatives was found to be beneficial for improving activity.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: TRKA)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TRKA kinase.

Materials:

-

Recombinant human TRKA enzyme

-

TRKA substrate (e.g., a synthetic peptide)

-

ATP

-

Test compounds (substituted aminopyridines)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Reaction Setup: In a 384-well plate, add the assay buffer, the TRKA enzyme, and the test compound at various concentrations.

-

Initiation of Reaction: Add a mixture of the TRKA substrate and ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luminescent signal.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Aminopyridines in Neurology: Modulating Ion Channels for Neuroprotection

Substituted aminopyridines, particularly 4-aminopyridine (4-AP) and its derivatives, have a well-established role in the treatment of neurological disorders.[13][14][15][16][17][18][19] Their primary mechanism of action in the central nervous system is the blockade of voltage-gated potassium (Kv) channels.[15][17]

Mechanism of Action: Potassium Channel Blockade

In demyelinated axons, the exposure of Kv channels leads to an excessive leakage of potassium ions during action potential propagation, which impairs nerve impulse conduction.[15] 4-Aminopyridine acts as a non-selective blocker of these exposed Kv channels, thereby prolonging the action potential, enhancing neurotransmitter release at the synapse, and restoring nerve conduction.[15][19]

Diagram 2: Mechanism of Action of 4-Aminopyridine in Demyelinated Axons

Caption: 4-Aminopyridine restores nerve conduction by blocking exposed potassium channels.

Therapeutic Applications

-

Multiple Sclerosis (MS): A prolonged-release formulation of 4-aminopyridine (dalfampridine) is approved for the symptomatic treatment of walking disability in patients with MS.[13][14][15]

-

Other Neurodegenerative Diseases: Research suggests that 4-AP and its derivatives may also have neuroprotective properties, making them potential candidates for other neurodegenerative conditions like Alzheimer's and Parkinson's disease.[14]

Structure-Activity Relationship of 4-AP Derivatives

SAR studies on 4-aminopyridine derivatives have shown that substitutions on the pyridine ring can significantly impact their potency as Kv channel blockers. For example, 3-methyl-4-aminopyridine was found to be approximately 7-fold more potent than 4-AP, while other substitutions at the 2 or 3 position can decrease activity.[20]

Experimental Protocol: Patch-Clamp Electrophysiology for Kv Channel Blockade

Objective: To evaluate the inhibitory effect of a 4-AP derivative on a specific voltage-gated potassium channel (e.g., Kv1.1) expressed in a cell line.

Materials:

-

HEK293 cells stably expressing the target Kv channel

-

Patch-clamp rig (amplifier, micromanipulators, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular and extracellular recording solutions

-

Test compound (4-AP derivative)

Procedure:

-

Cell Culture: Culture the HEK299 cells expressing the Kv channel of interest.

-

Pipette Preparation: Pull and fire-polish glass capillaries to create micropipettes with a resistance of 2-5 MΩ.

-

Whole-Cell Patch-Clamp:

-

Establish a gigaohm seal between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -80 mV).

-

-

Voltage Protocol: Apply a series of depolarizing voltage steps to elicit Kv channel currents.

-

Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations.

-

Data Acquisition and Analysis: Record the potassium currents before and after compound application. Measure the peak current amplitude at each concentration and plot the percentage of inhibition to determine the IC50 value.

Aminopyridines as Antimicrobial and Antiviral Agents

The aminopyridine scaffold is also a valuable platform for the development of novel anti-infective agents.[2]

Antibacterial Activity

Several studies have reported the synthesis and evaluation of substituted 2-aminopyridine derivatives with significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[21][22][23] The mechanism of action for these compounds is often multifaceted and can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Antiviral Activity

Pyridine-containing heterocycles have demonstrated a broad spectrum of antiviral activities against various viruses, including HIV, hepatitis C virus, and coronaviruses.[24] For instance, certain 9-aminoacridine derivatives, which incorporate an aminopyridine-like structure, have shown potent in vitro activity against SARS-CoV-2.[25] The antiviral mechanisms can include inhibition of viral enzymes like proteases and polymerases, or interference with viral entry and replication.[24]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an aminopyridine derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strain (e.g., S. aureus)

-

Mueller-Hinton broth

-

Test compound

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in Mueller-Hinton broth in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Conclusion and Future Directions

Substituted aminopyridines are a cornerstone of modern drug discovery, offering a privileged scaffold for the development of therapeutics with diverse biological activities. Their success as kinase inhibitors, potassium channel blockers, and anti-infective agents highlights their remarkable versatility. Future research in this area will likely focus on the development of more selective and potent aminopyridine derivatives through advanced medicinal chemistry strategies, including structure-based drug design and combinatorial chemistry. Furthermore, exploring novel biological targets for this compound class could unveil new therapeutic opportunities for a wide range of diseases. The continued investigation of substituted aminopyridines holds immense promise for the advancement of human health.

References

-

Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Arch Pharm (Weinheim). 2023 Mar;356(3):e2200438. [Link]

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. 2019 Jul 23;66(2):67-74. [Link]

-

Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. 10th EFMC Young Medicinal Chemists' Symposium. 2023. [Link]

-

Neuroprotective Properties of 4-Aminopyridine. Neurol Neuroimmunol Neuroinflamm. 2021 Mar 2;8(3):e982. [Link]

-

Aminopyridines for the treatment of neurologic disorders. Curr Opin Neurol. 2013 Aug;26(4):410-5. [Link]

-

Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. J Med Chem. 2022 Sep 20. [Link]

-

Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Sci Rep. 2020 Jan 9;10(1):52. [Link]

-

Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. J Med Chem. 2006 Jun 15;49(12):3545-8. [Link]

-

The use of aminopyridines in neurological disorders. J Neurol Neurosurg Psychiatry. 2014 Mar;85(3):331-7. [Link]

-

Aminopyridines as protein kinase Cθ inhibitors. Expert Opin Ther Pat. 2007 May 2;17(5):597-601. [Link]

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pharmacia. 2019 Jul 23;66(2):67-74. [Link]

-

4-aminopyridine-a review. Anaesthesia. 1982 Aug;37(8):821-6. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Med Chem Lett. 2019 Aug 19;10(10):1454-1460. [Link]

-

4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. Br J Pharmacol. 2019 Nov;176(21):4149-4165. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. 2021;7(2):12-20. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Adv. 2025 Jan 8;15(3):1869-1901. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. 2021. [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. J Med Chem. 2024 Sep 12;67(17):15220-15245. [Link]

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules. 2023 Jun 2;28(11):4538. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022 May 26;27(11):3439. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. 2022 May 26. [Link]

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. AAPS PharmSciTech. 2021 Apr 1;22(3):103. [Link]

-

Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. [Link]

-

Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science. 2022 Aug 1. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. 2021 Jul 1;7(2):12-20. [Link]

-

Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science. 2022 Apr 14. [Link]

-

Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. J Med Chem. 2006 Jun 15;49(12):3545-8. [Link]

-

Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. J Med Chem. 2013 Nov 14;56(21):8860-71. [Link]

-

Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorg Med Chem Lett. 2023 Feb 15;82:129152. [Link]

-

Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. J Heterocycl Chem. 1999;36(2):455-459. [Link]

-

Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. J Med Chem. 1980 Nov;23(11):1251-7. [Link]

-

Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. 2024. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2021 Jul 29;26(15):4590. [Link]

-

Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. ResearchGate. 2007. [Link]

-

Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Med Chem Lett. 2022 Mar 10;13(3):398-406. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. 2021 Jul 29. [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Curr Org Chem. 2021;25(10):1165-1191. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. 2024 Nov 25. [Link]

Sources

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. [PDF] 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases | Semantic Scholar [semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. neurology.org [neurology.org]

- 16. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Guide to Identifying and Validating Targets of Chloro-fluorophenyl-pyridinamines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The chloro-fluorophenyl-pyridinamine scaffold represents a privileged structure in modern medicinal chemistry, frequently appearing in potent and selective modulators of critical biological pathways. The strategic incorporation of halogenated phenyl rings onto a pyridinamine core provides a versatile framework for fine-tuning physicochemical properties, target affinity, and pharmacokinetic profiles. This guide offers an in-depth exploration of the potential therapeutic targets for this chemical class, moving beyond a simple catalog of possibilities to provide a strategic roadmap for target identification, validation, and mechanism of action studies. We will delve into the causality behind experimental choices, present detailed protocols for key validation assays, and synthesize structure-activity relationship (SAR) insights to empower researchers in their drug discovery efforts.

Introduction: The Chemical Appeal of the Chloro-fluorophenyl-pyridinamine Scaffold

Pyridinamine and its bioisosteres, such as pyrimidines, are foundational components in a multitude of FDA-approved drugs.[1][2] Their nitrogen atoms serve as key hydrogen bond acceptors, frequently interacting with the hinge region of protein kinases, a feature that has cemented their role in the development of kinase inhibitors.[3] The attachment of a chloro-fluorophenyl moiety is not arbitrary; it serves several critical functions:

-

Modulation of Potency: Halogens like chlorine and fluorine can form specific interactions within protein binding pockets, enhancing affinity.[4]

-

Metabolic Stability: The presence of fluorine can block sites of oxidative metabolism, improving the compound's half-life.

-

Lipophilicity and Permeability: The overall lipophilic character, dictated by the halogenation pattern, influences cell permeability and oral bioavailability.

Given this chemical pedigree, compounds bearing this scaffold are frequently investigated for their potential in oncology and inflammatory diseases, where kinases play a central role.[5][6] This guide will focus on the primary target classes and the methodologies required to confidently identify and validate them.

Primary Therapeutic Target Classes

While the chloro-fluorophenyl-pyridinamine scaffold could theoretically interact with numerous proteins, extensive research has demonstrated a strong predisposition for protein kinases. Dysregulation of kinase activity is a hallmark of diseases like cancer and autoimmune disorders, making them high-value therapeutic targets.[7]

Serine/Threonine Kinases in Oncology

-

B-Raf (v-Raf murine sarcoma viral oncogene homologue B1): The V600E mutation in the B-Raf kinase leads to constitutive activation of the MAPK/ERK signaling pathway and is a driver in over 50% of melanomas and a significant fraction of other cancers.[8] Several potent inhibitors targeting this mutated kinase incorporate pyridinyl or pyridoimidazolone scaffolds.[6][9] These compounds are designed to bind selectively to the active conformation of the B-RafV600E mutant, shutting down the oncogenic signaling cascade.

Serine/Threonine Kinases in Inflammation

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38α isoform is a central regulator of the inflammatory response, controlling the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5] Inhibition of p38 MAPK is a validated strategy for treating inflammatory conditions like rheumatoid arthritis. The pyridinylimidazole scaffold is a classic p38 inhibitor archetype, with the pyridine nitrogen forming a crucial hydrogen bond with the kinase hinge region.[10] Compounds containing chloro-fluorophenyl groups have been developed to enhance potency and selectivity.[11][12]

Tyrosine Kinases in Angiogenesis

-

Kinase Insert Domain-containing Receptor (KDR/VEGFR-2): KDR is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of Vascular Endothelial Growth Factor (VEGF). Inhibiting KDR is a clinically validated anti-cancer strategy that works by cutting off a tumor's blood supply. Substituted ureas containing a chloro-fluorophenyl-pyridinamine core have been identified as potent KDR inhibitors.[13][14]

A Strategic Workflow for Target Identification and Validation

Identifying the specific protein target of a novel compound is a critical step in drug discovery. A multi-faceted approach combining broad, unbiased screening with targeted, cell-based validation provides the highest degree of confidence.

Phase 1: Broad Target Discovery

The initial goal is to cast a wide net to identify high-probability candidate targets.

Kinome profiling is an essential first step for compounds suspected of targeting kinases.[7] It provides a comprehensive overview of a compound's selectivity across the human kinome.

-

Causality: Rather than testing against a single kinase, screening against a large panel reveals both the intended target and potential off-target liabilities that could lead to toxicity later in development.[15] This early insight is crucial for prioritizing and optimizing chemical series. Services are commercially available from companies like Reaction Biology, AssayQuant, and Pharmaron.[15][16][17]

-

Experimental Protocol: High-Throughput Kinase Profiling

-

Compound Preparation: Solubilize the test compound (e.g., chloro-fluorophenyl-pyridinamine derivative) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Screening Concentration: Perform an initial screen at a single, high concentration (e.g., 1 µM or 10 µM) against a panel of over 300 purified human kinases.

-

Assay Format: Kinase activity is typically measured via radiometric (33P-ATP) or fluorescence-based methods that quantify the phosphorylation of a substrate peptide.[15] Assays are run at a physiologically relevant ATP concentration (e.g., 1 mM) or at the Km for ATP for each specific kinase to assess different aspects of inhibition.[16][18]

-

Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control.

-

Hit Selection: Identify "hits" as kinases showing significant inhibition (e.g., >50% or >75%) at the screening concentration.

-

Follow-up (IC50 Determination): For all identified hits, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.

-

This unbiased chemical proteomics approach identifies proteins that physically interact with the compound.

-

Causality: This method is not limited to a specific protein class and can uncover novel or unexpected targets. The core principle is that a compound immobilized on a solid support will selectively retain its binding partners from a complex protein mixture, such as a cell lysate.[19][20]

-

Key Considerations: A critical component of this experiment is the synthesis of a "control" compound. This is a structurally similar analogue that is inactive in functional assays.[21] Comparing the proteins pulled down by the active compound versus the inactive control allows for the confident identification of specific binders by filtering out non-specific interactions.

Phase 2: Confirming Target Engagement in Cells

Once putative targets are identified, it is essential to confirm that the compound engages this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[22][23]

CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization.[24] When a compound binds to its target protein, it typically increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[25][26]

-

Causality: This is a powerful, label-free technique that directly measures target engagement in an unadulterated physiological context (intact cells or tissues).[24] A positive result—a shift in the protein's melting curve to a higher temperature in the presence of the compound—is strong evidence of direct physical interaction between the drug and its target inside the cell.[23]

-

Experimental Protocol: CETSA by Western Blot

-

Cell Culture and Treatment: Culture cells known to express the target protein to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

-

Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Distribute the cell suspension into multiple PCR tubes, one for each temperature point.

-

Thermal Challenge: Place the tubes in a thermal cycler and heat each to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control.

-

Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). This releases the cellular proteins without using detergents that might interfere with protein aggregation.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-induced protein aggregates.

-

Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Determine the protein concentration of each sample.

-

Western Blot Analysis: Separate equal amounts of total protein from each supernatant by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the putative target protein.

-

Data Analysis: Quantify the band intensity for each temperature point. Normalize the data to the unheated control (100% soluble). Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

-

Case Studies: Connecting Compound to Pathway

Case Study 1: Targeting B-RafV600E in Melanoma

A hypothetical chloro-fluorophenyl-pyridinamine, Cpd-A , was identified in a phenotypic screen for its anti-proliferative effects in the WM266.4 melanoma cell line (which harbors the B-RafV600E mutation).

Target Validation Results: Kinome profiling identified B-Raf as a primary target. CETSA confirmed target engagement in intact WM266.4 cells, showing a 5.2°C thermal shift. Downstream pathway analysis via Western blot showed a dose-dependent decrease in phosphorylated ERK (p-ERK), a direct substrate of the B-Raf/MEK cascade.

Table 1: Profile of a Hypothetical B-Raf Inhibitor (Cpd-A)

| Parameter | Result | Rationale |

|---|---|---|